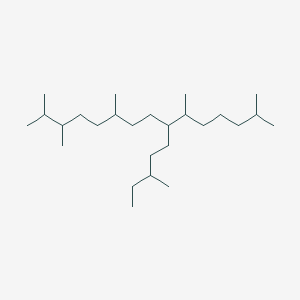
Hexadeca-7,9-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadeca-7,9-dienoic acid is a long-chain fatty acid with the molecular formula C16H28O2. It is characterized by the presence of two double bonds located at the 7th and 9th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadeca-7,9-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkenylation reactions, where a suitable precursor undergoes a series of reactions to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts, such as palladium or nickel, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale chemical processes. These processes often involve the use of renewable resources, such as plant oils, which are subjected to catalytic hydrogenation and subsequent dehydrogenation to introduce the double bonds. The industrial production methods are designed to be efficient and cost-effective, ensuring a high yield of the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadeca-7,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate or osmium tetroxide, typically under mild conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is commonly used.
Substitution: Alcohols or amines in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide, are used for esterification or amidation reactions.
Major Products Formed:
Oxidation: Epoxides, diols, or hydroxylated fatty acids.
Reduction: Hexadecanoic acid (palmitic acid).
Substitution: this compound esters or amides.
Applications De Recherche Scientifique
Hexadeca-7,9-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its role in cellular metabolism and as a component of lipid membranes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of hexadeca-7,9-dienoic acid involves its interaction with cellular membranes and enzymes. The double bonds in the fatty acid chain allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, this compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that participate in signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Hexadeca-7,9-dienoic acid can be compared with other similar compounds, such as:
Hexadeca-5,9-dienoic acid: This compound has double bonds at the 5th and 9th positions, resulting in different chemical and biological properties.
Hexadeca-6,9-dienoic acid: With double bonds at the 6th and 9th positions, this compound exhibits unique reactivity and applications.
Hexadeca-7,10-dienoic acid: The double bonds at the 7th and 10th positions make this compound structurally similar but functionally distinct from this compound.
This compound stands out due to its specific double bond positions, which confer unique chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Numéro CAS |
182200-12-0 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
hexadeca-7,9-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-10H,2-6,11-15H2,1H3,(H,17,18) |
Clé InChI |
OCAQQOFHFABVOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC=CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)

![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)

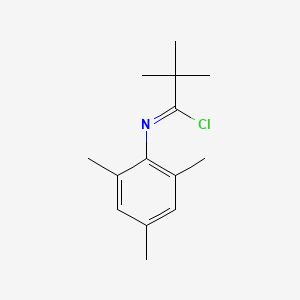
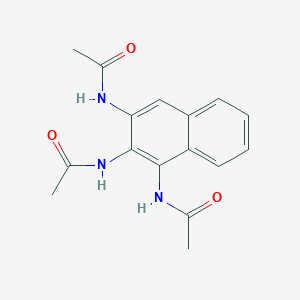
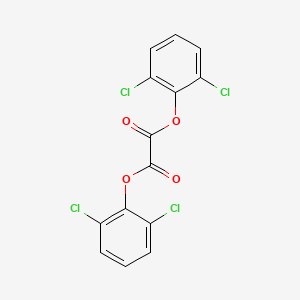
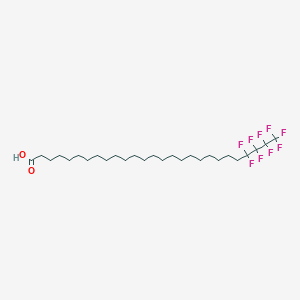
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
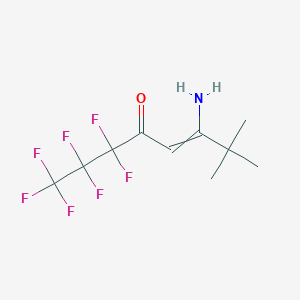

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
